molecular formula C8H7BrNNaO3S B13170619 Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate

Cat. No.: B13170619
M. Wt: 300.11 g/mol
InChI Key: BLLFZPKOYAPWER-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves several steps. One common synthetic route includes the bromination of 4-acetamidobenzenesulfinic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-bromo-4-acetamidobenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or proteins. The bromine atom and the sulfinic acid group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modification of protein structures . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sodium 3-bromo-4-acetamidobenzene-1-sulfinate can be compared to other similar compounds, such as:

    Sodium 4-acetamido-3-bromobenzenesulfinate: Similar in structure but with different positional isomers.

    Sodium 3-bromo-4-aminobenzenesulfinate: Lacks the acetamido group, which can lead to different reactivity and applications.

    Sodium 3-chloro-4-acetamidobenzene-1-sulfinate:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications.

Properties

Molecular Formula

C8H7BrNNaO3S

Molecular Weight

300.11 g/mol

IUPAC Name

sodium;4-acetamido-3-bromobenzenesulfinate

InChI

InChI=1S/C8H8BrNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

BLLFZPKOYAPWER-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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